

# Technical Support Center: Cloning the Full-Length LINC00899 Transcript

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## Compound of Interest

Compound Name: NCX899

Cat. No.: B15577496

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges in cloning the full-length transcript of the long intergenic non-protein coding RNA 899 (LINC00899).

## Troubleshooting Guides & FAQs

This section addresses common issues that may arise during the cloning process of the full-length LINC00899 transcript.

### FAQ 1: Difficulty in amplifying the full-length LINC00899 transcript.

**Question:** I am struggling to amplify the full-length LINC00899 transcript by RT-PCR. I either get no product or multiple smaller bands. What could be the issue?

**Answer:** Several factors can contribute to this issue. Here's a troubleshooting guide:

- **RNA Quality:** Ensure you are starting with high-quality, intact total RNA. Degraded RNA will make it impossible to reverse transcribe and amplify the full-length transcript.
- **Reverse Transcription Priming Strategy:** For long transcripts like LINC00899, a combination of oligo(dT) and random hexamer primers during the reverse transcription step can improve the chances of obtaining full-length cDNA.

- **Reverse Transcriptase and Polymerase Choice:** Use a reverse transcriptase with high processivity and a high-fidelity DNA polymerase designed for long amplicons.
- **Secondary Structure:** LncRNAs can have complex secondary structures that may impede reverse transcription and PCR. Try increasing the reverse transcription temperature (if using a thermostable reverse transcriptase) or adding PCR additives like betaine or DMSO to your PCR reaction to help denature secondary structures.
- **Primer Design:** Ensure your primers are specific to the desired LINC00899 transcript variant and are designed to amplify the full-length sequence.

## FAQ 2: Multiple transcript variants of LINC00899 are causing confusion.

Question: I see multiple transcript variants for LINC00899 in databases. Which one should I clone, and how do I ensure I'm getting the correct one?

Answer: The existence of multiple isoforms is a common challenge.

- **Identify the Biologically Relevant Isoform:** Review the literature to determine if a specific isoform of LINC00899 has been functionally characterized in your system of interest.
- **Transcript-Specific Primers:** Design primers that specifically target the desired transcript variant. This can be achieved by placing primers in exons unique to that isoform.
- **5' and 3' RACE:** If the full-length sequence of the relevant isoform is not well-defined, you may need to perform Rapid Amplification of cDNA Ends (RACE) to determine the transcript boundaries in your specific cell or tissue type.

## FAQ 3: Low or no expression of LINC00899 in my cell line.

Question: I am not detecting any LINC00899 expression in my cell line of interest. How can I proceed with cloning?

Answer: LINC00899 expression can be cell-type specific and may be low in some common cell lines.

- **Confirm Expression Levels:** First, validate the expression level of LINC00899 in your chosen cell line using a sensitive method like RT-qPCR with validated primers.
- **Select an Appropriate Cell Line:** If expression is indeed absent or very low, you may need to switch to a cell line known to express LINC00899. For example, some studies have detected LINC00899 in breast cancer cell lines, although levels can be lower than in non-cancerous breast cells<sup>[1]</sup>.
- **Induce Expression:** If possible, you could try to treat your cells with stimuli that may induce the expression of LINC00899, although the specific signaling pathways are not fully elucidated.

## Quantitative Data Summary

The following table summarizes key quantitative data for a specific transcript variant of LINC00899.

Parameter	Value	Source
Transcript ID	LINC00899:5	LNCipedia
Transcript Length	2933 bp	LNCipedia
GC Content	58.3%	Calculated from sequence
Number of Exons	3	LNCipedia

## Experimental Protocols

### Protocol 1: High-Fidelity Reverse Transcription PCR (RT-PCR) for Full-Length LINC00899

This protocol is designed for the reverse transcription of total RNA and subsequent PCR amplification of the full-length LINC00899 transcript.

#### 1. Reverse Transcription:

- **Template:** 1-5 µg of high-quality total RNA.

- Priming: Use a mix of oligo(dT) primers (to capture the 3' end) and random hexamers (for internal priming).
- Reverse Transcriptase: A highly processive and thermostable reverse transcriptase is recommended.
- Reaction Conditions:
  - Incubate RNA and primers at 65°C for 5 minutes to denature secondary structures, then place on ice.
  - Add the reverse transcription master mix (buffer, dNTPs, RNase inhibitor, reverse transcriptase).
  - Incubate at 50-55°C for 60 minutes.
  - Inactivate the enzyme at 85°C for 5 minutes.

## 2. PCR Amplification:

- Template: 2-5 µl of the reverse transcription product (cDNA).
- Polymerase: A high-fidelity DNA polymerase with proofreading activity is crucial for amplifying long transcripts accurately.
- Primers:
  - 
  -
- PCR Cycling Conditions:
  - Initial Denaturation: 98°C for 30 seconds.
  - 35 Cycles:
    - 98°C for 10 seconds
    - 60-68°C for 30 seconds (optimize annealing temperature based on primer T<sub>m</sub>)

- 72°C for 2-3 minutes (adjust extension time based on polymerase speed and transcript length)
- Final Extension: 72°C for 10 minutes.

## Protocol 2: Gibson Assembly for Seamless Cloning of LINC00899

This protocol allows for the seamless insertion of the full-length LINC00899 PCR product into a linearized vector.

### 1. PCR Product and Vector Preparation:

- Amplify the full-length LINC00899 transcript using primers with 15-25 bp overhangs that are homologous to the ends of your linearized vector.
- Linearize your desired expression vector using restriction enzymes or inverse PCR.
- Purify both the PCR product and the linearized vector.

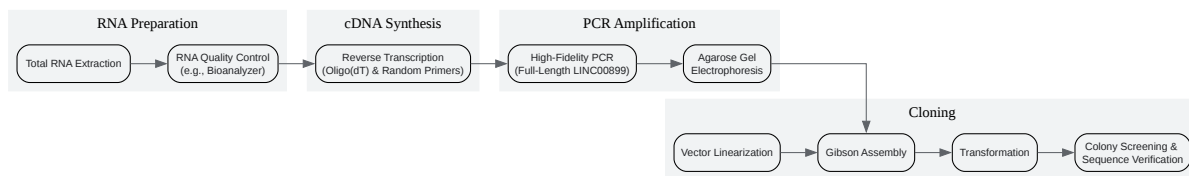
### 2. Gibson Assembly Reaction:

- Combine the purified LINC00899 PCR product and the linearized vector in an appropriate molar ratio (e.g., 2:1 insert to vector).
- Add the Gibson Assembly Master Mix (containing exonuclease, polymerase, and ligase).
- Incubate the reaction at 50°C for 15-60 minutes.

### 3. Transformation:

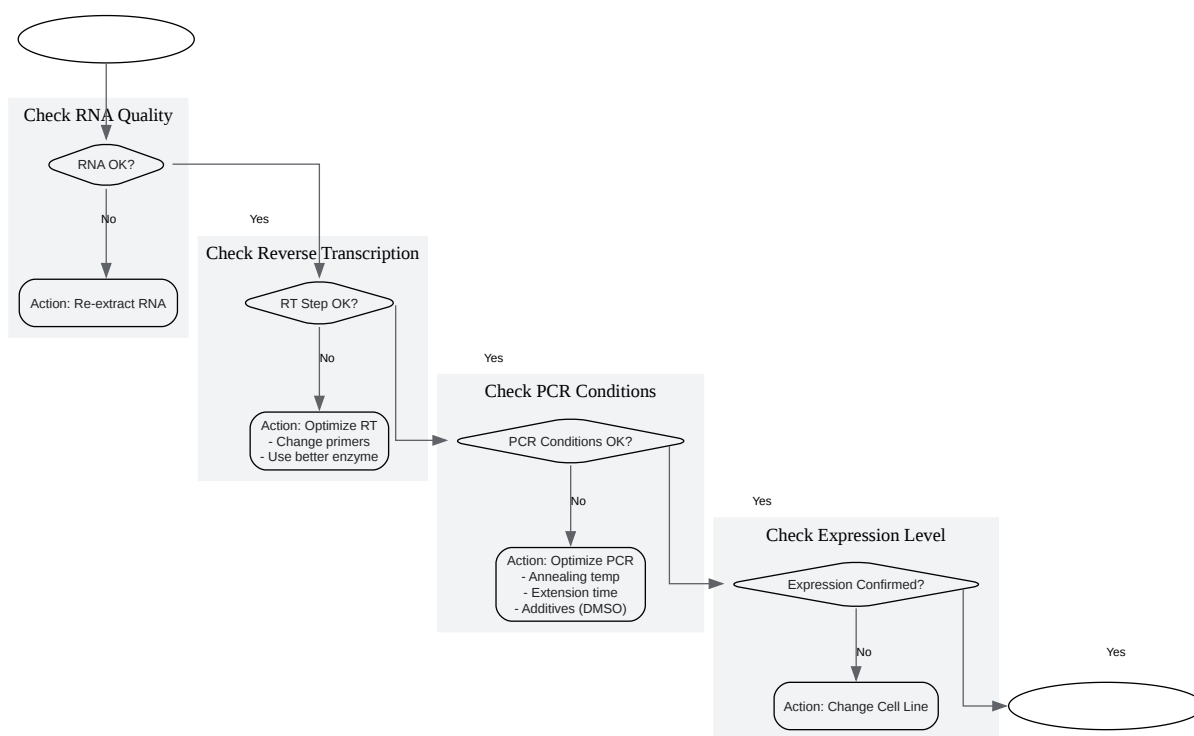
- Transform the Gibson Assembly reaction product into competent E. coli cells.
- Plate on selective media and incubate overnight.
- Screen colonies by colony PCR and sequence verification.

## Visualizations



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Caption: Experimental workflow for cloning the full-length LINC00899 transcript.



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Caption: Troubleshooting logic for amplifying the full-length LINC00899 transcript.

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## References

- 1. Long noncoding RNA LINC00899 suppresses breast cancer progression by inhibiting miR-425 - PMC [pmc.ncbi.nlm.nih.gov]
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